molecular formula C16H21NO B7493328 N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide

N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide

Cat. No. B7493328
M. Wt: 243.34 g/mol
InChI Key: MDVXFLYNOABFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been used in scientific research to investigate the physiological and biochemical effects of cannabinoids.

Mechanism of Action

N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide acts as a potent agonist of the cannabinoid receptors, CB1 and CB2. It binds to these receptors and activates them, leading to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide has been shown to have a wide range of biochemical and physiological effects, including:
- Analgesic effects: N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide has been shown to reduce pain in animal models.
- Anti-inflammatory effects: N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide has been shown to reduce inflammation in animal models.
- Appetite stimulation: N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide has been shown to increase appetite in animal models.
- Mood alteration: N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide has been shown to alter mood in animal models, leading to feelings of relaxation and euphoria.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide in lab experiments is its potency as a cannabinoid agonist. This allows researchers to investigate the effects of cannabinoids on the central nervous system at lower doses, reducing the risk of side effects. However, one limitation of using N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide in lab experiments is its potential for abuse and dependence, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide, including:
- Investigating the long-term effects of N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide on the central nervous system.
- Developing more selective agonists of the cannabinoid receptors for use in lab experiments.
- Investigating the potential therapeutic uses of cannabinoids for pain, inflammation, and other conditions.

Synthesis Methods

N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide is synthesized by reacting 2,3-dihydro-1H-inden-1-one with N-methylcyclopentylamine in the presence of a Lewis acid catalyst. The resulting product is then treated with an acyl chloride to form the final compound, N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide has been used in scientific research to investigate the physiological and biochemical effects of cannabinoids. It has been used to study the effects of cannabinoids on the central nervous system, including their effects on pain, inflammation, appetite, and mood.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-N-methylcyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-17(16(18)13-7-2-3-8-13)15-11-10-12-6-4-5-9-14(12)15/h4-6,9,13,15H,2-3,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVXFLYNOABFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2=CC=CC=C12)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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